1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials may include 3-ethoxybenzaldehyde, 3-hydroxypropylamine, and 5,7-dimethylchromone. The key steps in the synthesis may involve:
Condensation Reaction: The initial step could involve the condensation of 3-ethoxybenzaldehyde with 3-hydroxypropylamine to form an intermediate Schiff base.
Cyclization: The Schiff base may undergo cyclization with 5,7-dimethylchromone under acidic or basic conditions to form the chromeno-pyrrole core structure.
Oxidation/Reduction: Further oxidation or reduction steps may be required to achieve the desired oxidation state of the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acidic or basic catalysts for cyclization reactions
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzyme inhibition studies, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C24H25NO5 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H25NO5/c1-4-29-17-8-5-7-16(13-17)20-19-21(27)18-12-14(2)11-15(3)22(18)30-23(19)24(28)25(20)9-6-10-26/h5,7-8,11-13,20,26H,4,6,9-10H2,1-3H3 |
InChI Key |
LMUMZMPWTOELLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)OC4=C(C=C(C=C4C3=O)C)C |
Origin of Product |
United States |
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